molecular formula C16H29ClO B163457 Hexadec-9-enoyl Chloride CAS No. 40426-22-0

Hexadec-9-enoyl Chloride

Cat. No.: B163457
CAS No.: 40426-22-0
M. Wt: 272.9 g/mol
InChI Key: VZQFJZYVQNXVRY-FPLPWBNLSA-N
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Description

Hexadec-9-enoyl chloride, also known as (Z)-Hexadec-9-enoyl chloride, is a fatty acid chloride with the molecular formula C₁₆H₂₉ClO. It is a derivative of hexadec-9-enoic acid and is characterized by the presence of a double bond at the ninth carbon position and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadec-9-enoyl chloride can be synthesized from hexadec-9-enoic acid through a reaction with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexadec-9-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition Reactions: The double bond in this compound can undergo addition reactions with halogens and hydrogen halides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadec-9-enoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React with this compound in the presence of a base to form esters.

    Halogens: Addition reactions with halogens such as bromine occur at room temperature.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Dihalides: Formed from the addition of halogens to the double bond.

Scientific Research Applications

Hexadec-9-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Utilized in the development of drug delivery systems and prodrugs.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of hexadec-9-enoyl chloride involves its reactivity with nucleophiles. The chloride group attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows this compound to form various derivatives, such as amides and esters, through substitution reactions. The double bond in the molecule also participates in addition reactions, further expanding its chemical versatility .

Comparison with Similar Compounds

Hexadec-9-enoyl chloride can be compared with other fatty acid chlorides, such as:

    Octadec-9-enoyl chloride: Similar structure but with two additional carbon atoms.

    Dodec-9-enoyl chloride: Similar structure but with four fewer carbon atoms.

    Hexadec-9-enoic acid: The parent acid of this compound, lacking the chloride group.

Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond at the ninth carbon position. This structural feature imparts distinct reactivity and properties compared to other fatty acid chlorides .

Properties

IUPAC Name

hexadec-9-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQFJZYVQNXVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408438
Record name Hexadec-9-enoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40426-22-0
Record name Hexadec-9-enoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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